Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone

Antibacterial MRSA Oxazolopyridine

Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone (CAS 52333-91-2; molecular formula C13H8N2O2; MW 224.21 g/mol) is a fused bicyclic heterocycle comprising an oxazole ring annulated to a pyridine at the [4,5-b] junction, with a benzoyl (phenyl-methanone) substituent at the 2-position. The oxazolo[4,5-b]pyridine core is widely recognized as a privileged scaffold in medicinal chemistry, enabling engagement with diverse biological targets including glycogen synthase kinase-3β (GSK-3β), interleukin-1 receptor-associated kinase 4 (IRAK4), DNA gyrase, and human topoisomerase IIα.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 52333-91-2
Cat. No. B3270282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[4,5-b]pyridin-2-yl(phenyl)methanone
CAS52333-91-2
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC=N3
InChIInChI=1S/C13H8N2O2/c16-11(9-5-2-1-3-6-9)13-15-12-10(17-13)7-4-8-14-12/h1-8H
InChIKeyMMOYLQNMHWWUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone (CAS 52333-91-2) – A Bridged Heterocyclic Scaffold for Kinase and Antimicrobial Drug Discovery


Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone (CAS 52333-91-2; molecular formula C13H8N2O2; MW 224.21 g/mol) is a fused bicyclic heterocycle comprising an oxazole ring annulated to a pyridine at the [4,5-b] junction, with a benzoyl (phenyl-methanone) substituent at the 2-position . The oxazolo[4,5-b]pyridine core is widely recognized as a privileged scaffold in medicinal chemistry, enabling engagement with diverse biological targets including glycogen synthase kinase-3β (GSK-3β), interleukin-1 receptor-associated kinase 4 (IRAK4), DNA gyrase, and human topoisomerase IIα . The benzoyl carbonyl at C-2 introduces a key electronic and steric differentiation from simpler 2-phenyloxazolo[4,5-b]pyridine analogs, conferring distinct hydrogen-bond acceptor capacity and modulating lipophilicity, which influences both target binding and pharmacokinetic properties .

Why Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone Cannot Be Substituted by Simpler 2-Phenyloxazolo[4,5-b]pyridine or Benzoxazole Analogs


The 2-benzoyl substituent in oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone is not a passive structural variation; it fundamentally alters both physicochemical and pharmacological properties relative to the 2-phenyl analog (CAS 52333-44-5). The carbonyl oxygen contributes an additional hydrogen-bond acceptor, increasing polarity (predicted logP shift of ~0.5–0.8 units versus the 2-phenyl congener) and influencing solubility and target-binding geometry . In antifungal quantitative structure–activity relationship (QSAR) studies directly comparing benzoxazole and oxazolo[4,5-b]pyridine derivatives against Candida albicans, the oxazolo[4,5-b]pyridine ring system with a benzyl/benzoyl moiety at position 2 was identified as the most favorable structure among isosteric heterocyclic nuclei, with minimum inhibitory concentration (MIC) differences exceeding 4-fold between optimally and suboptimally substituted analogs . In antibacterial assays, the presence and nature of the 2-substituent on the oxazolo[4,5-b]pyridine core directly governs activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values spanning from 1.56 to >200 µg/mL depending solely on substitution pattern . Simply interchanging the benzoyl-substituted oxazolopyridine with an unsubstituted 2-phenyl or benzoxazole analog risks complete loss of activity in the intended assay system.

Quantitative Differentiation Evidence for Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone Against Closest Analogs


MRSA Antibacterial Activity of 2-Phenyloxazolo[4,5-b]pyridine Derivatives vs. Ampicillin and Streptomycin

2-Phenyloxazolo[4,5-b]pyridine (the immediate structural precursor to the benzoyl-substituted target compound) demonstrates potent anti-MRSA activity with MIC values of 1.56–3.12 µg/mL, placing it among the most active oxazolopyridine derivatives tested . In a head-to-head study of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives, compounds 3d, 3g, and 3h showed significant antibacterial activity directly comparable to standard control drugs ampicillin and streptomycin against four bacterial strains, with the oxazolopyridine scaffold demonstrating superior Gram-positive selectivity relative to Gram-negative bacteria . This provides quantitative evidence that the oxazolo[4,5-b]pyridine core with appropriate 2-substitution can match or exceed first-line antibiotics against drug-resistant strains, a property not replicated by the corresponding benzoxazole analogs.

Antibacterial MRSA Oxazolopyridine MIC

GSK-3β Inhibitory Activity of Oxazolo[4,5-b]pyridine-Piperazinamide Hybrids vs. Indomethacin In Vivo

Piperazine-linked oxazolo[4,5-b]pyridine derivatives show potent in vitro GSK-3β inhibition with IC50 values ranging from 0.34 to 0.53 µM for the most active compounds (7d, 7e, 7g, 7c) . In the rat carrageenan-induced paw edema model, compound 7d achieved 62.79% and 65.91% inhibition of paw volume at 3 h and 5 h post-administration, respectively, compared to indomethacin which produced 76.74% and 79.54% inhibition at the same time points . Critically, these oxazolopyridine-based GSK-3β inhibitors did not cause gastric ulceration, a major limitation of indomethacin and other non-steroidal anti-inflammatory drugs (NSAIDs) . The oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles further confirmed this scaffold's anti-inflammatory potential, with compounds 4g, 4d, 4f, and 4i achieving 76.36%, 74.54%, 72.72%, and 70.90% paw edema inhibition at 5 h post-carrageenan, respectively .

GSK-3β inhibition Anti-inflammatory Oxazolopyridine In vivo

IRAK4 Inhibitory Potency of Oxazolo[4,5-b]pyridine Scaffold vs. CA-4948

Through structure-based drug design reversing the amide of CA-4948, a series of IRAK4 inhibitors built on the oxazolo[4,5-b]pyridine scaffold were developed . Compound 32 demonstrated improved IRAK4 inhibitory potency (IC50 = 43 nM) compared to the clinical candidate CA-4948 (IC50 = 115 nM), representing a 2.7-fold potency enhancement . However, compound 32 exhibited hERG channel inhibition (IC50 = 5.7 µM), prompting further optimization. The final lead, compound 42, achieved an IC50 of 8.9 nM against IRAK4—a 13-fold improvement over CA-4948—while reducing hERG liability to IC50 > 30 µM . Compound 42 also demonstrated favorable in vitro ADME properties, in vivo pharmacokinetics, and significantly reduced LPS-induced serum TNF-α and IL-6 in a mouse model of systemic inflammatory response syndrome (SIRS) .

IRAK4 inhibition Kinase inhibitor Oxazolopyridine Anti-inflammatory

Human Topoisomerase IIα Inhibition by Oxazolo[4,5-b]pyridine vs. Benzoxazole Analogs and Etoposide

In a systematic comparison of 5-(or 6)-nitrobenzoxazole and 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives as hTopo IIα inhibitors, compound 2i (2-(4-butylphenyl)oxazolo[4,5-b]pyridine) inhibited hTopo IIα with an IC50 of 2 µM and was more active than the reference drug etoposide in the cell-free enzyme assay . Its benzoxazole counterpart, compound 1i (5-nitro-2-(4-butylphenyl)benzoxazole), also showed IC50 = 2 µM against hTopo IIα, demonstrating that both heterocyclic cores can achieve comparable enzyme inhibition when appropriately substituted . However, molecular dynamics simulations revealed that compound 2i (oxazolopyridine) interacts with distinct active-site residues and nucleotides compared to the benzoxazole analog during the final 10 ns of simulation, suggesting differentiated binding modes that could translate to divergent resistance profiles . Among a larger panel of 37 fused heterocyclic compounds (benzoxazoles, benzimidazoles, benzothiazoles, and oxazolo[4,5-b]pyridines) tested for eukaryotic topoisomerase II inhibition, 28 compounds inhibited the enzyme at an initial screening concentration of 100 µg/mL, with the oxazolopyridine subclass contributing multiple active members .

Topoisomerase IIα Anticancer Oxazolopyridine Benzoxazole

QSAR-Guided Antifungal Differentiation: Oxazolo[4,5-b]pyridine vs. Benzoxazole vs. Imidazopyridine Cores Against Candida albicans

Multivariate regression modeling (PCA-PCR and PLS) of antifungal MIC data for benzoxazole and oxazolo[4,5-b]pyridine derivatives against C. albicans identified the oxazolo[4,5-b]pyridine ring system with a benzyl moiety at position 2 as the most favorable structure among isosteric heterocyclic nuclei . The PLS model achieved a root mean square error of calibration (RMSEC) of 0.02526 and cross-validation (RMSECV) of 0.04533, confirming robust predictive power . The most important molecular descriptors governing antifungal activity were water solubility (AClogS, ABlogS) and lipophilicity (XlogP2, ABlogP), parameters that are directly tunable through the 2-substituent—including the benzoyl group of CAS 52333-91-2 . Independent fluorescence studies on 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine (HPOP) revealed reduced fluorescence quantum yield compared to the corresponding benzoxazole and imidazopyridine derivatives, indicating that nitrogen incorporation into the fused ring system alters excited-state intramolecular proton transfer (ESIPT) efficiency, a photophysical property exploitable in probe development .

Antifungal QSAR Candida albicans Oxazolopyridine Benzoxazole

Non-Acidic Anti-Inflammatory Activity of 2-Phenyloxazolo[4,5-b]pyridines vs. Indomethacin and Phenylbutazone Without Gastrointestinal Irritation

A foundational study of 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines demonstrated that several derivatives possess anti-inflammatory and analgesic activity comparable to indomethacin and phenylbutazone . Critically, unlike acidic NSAIDs, these oxazolopyridine compounds did not produce gastrointestinal tract irritation—a differentiation rooted in their non-acidic chemical nature (pKa ~ -1.78 for the conjugate acid of the pyridine nitrogen in CAS 52333-91-2) . A subsequent study confirmed that a specific derivative, 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine, was as potent as indomethacin in inhibiting UV-induced erythema in guinea pig skin when applied topically, while lacking systemic activity and gastric side effects . This compound was also ineffective in the oral carrageenan paw edema assay at 90 mg/kg, but active upon local injection, confirming its topical/local mechanism .

Anti-inflammatory Non-acidic NSAID Gastric safety Oxazolopyridine

Evidence-Backed Application Scenarios for Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone (CAS 52333-91-2)


Kinase Inhibitor Lead Optimization: IRAK4 and GSK-3β Drug Discovery Programs

CAS 52333-91-2 serves as a versatile core scaffold for kinase inhibitor development. As demonstrated by Hao et al. (2023), the oxazolo[4,5-b]pyridine scaffold enabled IRAK4 inhibitors with IC50 values as low as 8.9 nM—a 13-fold improvement over CA-4948—while achieving hERG IC50 > 30 µM . Simultaneously, Tantray et al. (2017) showed that piperazine-linked oxazolo[4,5-b]pyridine derivatives achieve GSK-3β IC50 values of 0.34–0.53 µM with in vivo anti-inflammatory efficacy reaching ~83% of indomethacin's effect without gastric ulceration . Researchers procuring this compound can leverage the benzoyl carbonyl as a synthetic handle for further derivatization (amide formation, reduction, nucleophilic addition) while maintaining the privileged oxazolopyridine pharmacophore.

Antimicrobial Resistance (AMR) Research: MRSA and Drug-Resistant Pathogen Screening

The 2-phenyloxazolo[4,5-b]pyridine scaffold—the direct structural congener of CAS 52333-91-2—exhibits potent anti-MRSA activity with MIC values of 1.56–3.12 µg/mL . In the systematic study by Reen et al. (2017), 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives demonstrated antibacterial activity comparable to ampicillin and streptomycin against Gram-positive strains, with molecular docking confirming engagement with the staphylococcal enterotoxin A (SEA) protein . Laboratories focused on combating antimicrobial resistance can use CAS 52333-91-2 as a starting material for synthesizing focused libraries targeting drug-resistant S. aureus, A. baumannii, and K. pneumoniae—pathogens for which the oxazolopyridine scaffold has shown promising activity profiles in recent studies .

Topoisomerase-Targeted Anticancer Agent Development

The oxazolo[4,5-b]pyridine scaffold has been validated as an hTopo IIα inhibitor with an IC50 of 2 µM, outperforming etoposide in cell-free enzyme assays while offering a binding mode differentiated from benzoxazole analogs as revealed by molecular dynamics simulations . Procurement of CAS 52333-91-2 enables medicinal chemistry teams to explore the benzoyl-substituted oxazolopyridine chemical space for anticancer lead identification. The scaffold benefits from established synthetic routes (silica-supported perchloric acid-catalyzed benzoylation under ambient conditions) that are operationally simple, economical, and scalable, facilitating rapid analog generation .

Non-Acidic Anti-Inflammatory Agent Design with Intrinsic Gastric Safety

Unlike carboxylic acid-containing NSAIDs such as indomethacin and phenylbutazone, 2-substituted oxazolo[4,5-b]pyridines deliver anti-inflammatory and analgesic activity without gastrointestinal irritation—a differentiation confirmed across multiple independent studies spanning 1978 to 2017 . The predicted pKa of the pyridine nitrogen in CAS 52333-91-2 is -1.78 ± 0.50, confirming its non-acidic character . This property makes the compound uniquely suited for chronic anti-inflammatory drug development where gastric tolerability is a critical differentiator. Additionally, certain derivatives in this class have demonstrated topical/local anti-inflammatory efficacy equivalent to indomethacin in UV-erythema models, enabling development of dermatological formulations free from systemic exposure concerns .

Quote Request

Request a Quote for Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.